Sublimation Without Melting
i-PrCpHfCl₃ exhibits no defined melting point and decomposes upon heating, consistent with direct solid-to-vapor sublimation . In contrast, the bis-cyclopentadienyl analog Cp₂HfCl₂ displays a sharp melting point of 230–233 °C, indicating that it liquefies before any appreciable vapor transport occurs, which can lead to droplet formation, clogging of precursor delivery lines, and inconsistent mass transport in ALD systems [1]. A precursor that sublimes without melting is strongly preferred for reproducible vapor-phase delivery.
| Evidence Dimension | Thermal phase behavior relevant to vapor delivery |
|---|---|
| Target Compound Data | No melting point detected; decomposes on heating (SDS, Strem 72-7000) |
| Comparator Or Baseline | Cp₂HfCl₂: melting point 230–233 °C (lit.) |
| Quantified Difference | i-PrCpHfCl₃ bypasses a liquid phase entirely; Cp₂HfCl₂ undergoes melting before sublimation |
| Conditions | Standard atmospheric pressure, inert atmosphere |
Why This Matters
For ALD and CVD tool compatibility, a solid precursor that sublimes directly eliminates the risk of liquid-phase decomposition and delivery instability, making i-PrCpHfCl₃ the mechanically safer choice for high-volume semiconductor manufacturing.
- [1] Molaid. (n.d.). 二氯二茂铪 (Bis(cyclopentadienyl)hafnium dichloride): melting point 230–233 °C. View Source
